molecular formula C11H8FNO B8463456 3-(3-Fluorophenoxy)pyridine CAS No. 18085-62-6

3-(3-Fluorophenoxy)pyridine

Cat. No.: B8463456
CAS No.: 18085-62-6
M. Wt: 189.19 g/mol
InChI Key: RSUURDOXUOTPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenoxy)pyridine is a chemical compound of interest in scientific research and development, particularly for the synthesis of more complex molecules. While specific studies on this exact compound are limited, its structure places it within a well-defined class of fluorine-containing pyridines known for their valuable biological and physicochemical properties. The incorporation of both a pyridine ring and a fluorinated phenoxy group is a common motif in the development of modern agrochemicals and pharmaceuticals . The fluorine atom and the pyridine moiety can significantly influence a molecule's characteristics, such as its metabolic stability, bioavailability, and binding affinity to biological targets . Researchers investigate such compounds for their potential applications, which may include serving as intermediates in the creation of crop protection agents or in the discovery of new therapeutic drugs . Applications: This compound is suited for use in chemical synthesis and discovery research. Its structure suggests potential as a building block for the development of active ingredients in agrochemicals or as a core scaffold in pharmaceutical research. Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18085-62-6

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

3-(3-fluorophenoxy)pyridine

InChI

InChI=1S/C11H8FNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1-8H

InChI Key

RSUURDOXUOTPSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 3 Fluorophenoxy Pyridine Analogues

Established Synthetic Routes to Substituted Pyridine (B92270) Derivatives with Phenoxy Moieties

Direct Synthesis Approaches Utilizing N-Vinyl and N-Aryl Amides

The direct synthesis of pyridine rings from acyclic precursors represents an efficient and atom-economical approach. While specific examples detailing the synthesis of 3-phenoxypyridines directly from N-vinyl or N-aryl amides are not extensively reported, the general principles of these methodologies can be extrapolated.

N-vinyl amides are valuable building blocks in organic synthesis, often participating in cycloaddition reactions. For instance, a [3+2] azide-enolate cycloaddition involving a vinyl azide (B81097) generated in situ has been reported for the synthesis of N-vinyl amides. This highlights the reactivity of the vinyl group, which could potentially be exploited in cyclization strategies to form a pyridine ring.

N-aryl amides, on the other hand, are precursors for various cyclization reactions to form heterocyclic systems. Palladium-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes has been demonstrated for the synthesis of N-(2-pyridyl)indole frameworks. While not a direct synthesis of a phenoxypyridine, this illustrates the utility of N-aryl amides in constructing fused pyridine systems. The adaptation of these methods to incorporate a phenoxy substituent on the N-aryl group could provide a potential, albeit currently underexplored, route to the target compounds.

Palladium-Catalyzed Cross-Coupling Strategies for Diarylethers

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the carbon-oxygen bond in diaryl ethers. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of amines and aryl halides, has been extended to the synthesis of aryl ethers. researchgate.net This reaction offers a versatile and milder alternative to traditional methods like the Ullmann condensation. researchgate.net

The synthesis of diaryl ethers via palladium catalysis typically involves the coupling of an aryl halide or triflate with a phenol (B47542) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of 3-(3-Fluorophenoxy)pyridine analogues, this could involve the reaction of a 3-halopyridine with 3-fluorophenol (B1196323) or the coupling of 3-hydroxypyridine (B118123) with a halo-substituted fluorobenzene (B45895). The choice of ligand is crucial for the efficiency of the catalytic cycle, with sterically hindered biaryl phosphine ligands often providing superior results.

Another significant palladium-catalyzed method is the Suzuki coupling, which typically forms carbon-carbon bonds but can be adapted for C-O bond formation. While less common for diaryl ether synthesis than the Buchwald-Hartwig reaction, it remains a valuable tool in the arsenal (B13267) of synthetic organic chemists.

ReactantsCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
3-Halopyridine, 3-FluorophenolPd(OAc)₂, BiarylphosphineNaOtBu or Cs₂CO₃Toluene (B28343) or Dioxane80-120Varies
3-Hydroxypyridine, 1-Bromo-3-fluorobenzenePd₂(dba)₃, Buchwald LigandK₃PO₄Toluene100Varies

This table represents generalized conditions for Buchwald-Hartwig ether synthesis and yields are highly substrate and ligand dependent.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.org Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts with various ligands, allowing for milder reaction conditions. For the synthesis of this compound, this would involve the reaction of a 3-halopyridine with 3-fluorophenol in the presence of a copper catalyst and a base.

Aryl HalidePhenolCatalystBaseSolventTemperature (°C)
3-Bromopyridine3-FluorophenolCuIK₂CO₃ or Cs₂CO₃DMF or Pyridine150-200
3-Iodopyridine3-FluorophenolCu₂OK₃PO₄NMP120-180

This table represents generalized conditions for the Ullmann condensation and yields can vary significantly based on the specific reactants and conditions used.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a Meisenheimer complex, followed by the departure of a leaving group. For an SNAr reaction to occur on a pyridine ring, the ring must be activated by an electron-withdrawing group, and there must be a good leaving group (typically a halide) present.

In the context of synthesizing this compound analogues, an SNAr reaction could involve the displacement of a halide or another suitable leaving group from the 3-position of a pyridine ring by a fluorophenoxide nucleophile. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, as the electronegativity of the halogen influences the electrophilicity of the carbon atom to which it is attached. However, the leaving group ability follows the reverse order I > Br > Cl > F. The rate-determining step of the SNAr reaction will dictate which of these factors is more important. For many SNAr reactions on pyridines, the attack of the nucleophile is the rate-determining step, making fluoropyridines more reactive.

The reaction of 3-halopyridines with phenoxides can be challenging due to the lower reactivity of the 3-position compared to the 2- and 4-positions. However, under forcing conditions or with microwave irradiation, these reactions can be achieved in good yields. sci-hub.se

This table represents generalized conditions for the SNAr reaction and yields are dependent on the specific substrates and reaction conditions.

Synthesis of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their biological activities. frontiersin.orgnih.gov The synthetic pathway to these compounds typically involves a multi-step sequence starting from commercially available pyridine derivatives.

One common route begins with a nucleophilic substitution on a suitably substituted pyridine, for example, the reaction of 2-chloro-5-nitropyridine (B43025) with morpholine (B109124). nih.gov The nitro group is then reduced to an amine, which is subsequently protected, for instance, as a carbamate. The oxazolidinone ring is then constructed. This is often achieved by treating the protected aminopyridine with a strong base like n-butyllithium, followed by the addition of an epoxide derivative such as (R)-glycidyl butyrate. nih.gov Subsequent deprotection and functionalization of the oxazolidinone ring lead to a variety of derivatives.

Starting MaterialKey ReagentsKey IntermediatesFinal Product Class
2-Chloro-5-nitropyridineMorpholine, Pd/C, Cbz-Cl, n-BuLi, (R)-Glycidyl butyrate5-Amino-2-morpholinopyridine, N-Cbz-5-amino-2-morpholinopyridine3-(6-Morpholinopyridin-3-yl)-2-oxazolidinones
3-Fluoro-2-hydroxypyridineH₂SO₄/HNO₃, POCl₃/PCl₅3-Fluoro-2-hydroxy-5-nitropyridine, 2-Chloro-3-fluoro-5-nitropyridine3-(5-Fluoro-6-substituted-pyridin-3-yl)-2-oxazolidinones

This table provides an overview of synthetic strategies towards 3-(pyridin-3-yl)-2-oxazolidinone derivatives based on reported literature. nih.gov

Synthesis of 4-(2-Fluorophenoxy)-3,3′-bipyridine Derivatives

The synthesis of 4-(2-Fluorophenoxy)-3,3′-bipyridine derivatives has been reported as part of the development of potential c-Met inhibitors. The key step in the synthesis of these compounds is the formation of the diaryl ether linkage, which is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The synthesis generally starts with a substituted 4-chloropyridine (B1293800) derivative, which is reacted with 2-fluorophenol (B130384) in the presence of a base. The pyridine ring is often activated towards nucleophilic attack by the presence of other substituents. The resulting 4-(2-fluorophenoxy)pyridine intermediate can then be further functionalized, for example, by a Suzuki coupling reaction to introduce the second pyridine ring, forming the bipyridine core.

Pyridine SubstratePhenolCoupling PartnerCatalyst/BaseKey Steps
4-Chloro-3-nitropyridine2-FluorophenolPyridine-3-boronic acidK₂CO₃ (for SNAr), Pd(PPh₃)₄/Na₂CO₃ (for Suzuki)SNAr followed by Suzuki coupling
4-Chloro-3,3'-bipyridine2-Fluorophenol-Cs₂CO₃SNAr

This table outlines a general synthetic approach to 4-(2-fluorophenoxy)-3,3′-bipyridine derivatives.

Synthesis of Pyridineamide Derivatives Containing Triazole Fragments

Pyridineamide derivatives incorporating a 1,2,3-triazole fragment have been designed and synthesized as potential enzyme inhibitors. mdpi.comnih.gov The synthetic strategies for these molecules often involve the construction of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction.

A typical synthetic route starts with a functionalized pyridinecarboxylic acid. The carboxylic acid is converted to an amide, and an alkyne or azide functionality is introduced into the molecule. The complementary azide or alkyne partner, often attached to a different molecular scaffold, is then reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. For instance, a 4-phenoxypicolinic acid can be coupled with an amino-triazole derivative to form the final pyridineamide product. mdpi.com

Pyridine PrecursorTriazole FormationAmide CouplingKey Reagents
4-Chloropicolinic acidCuAAC (alkyne + azide)EDC/HOBt or SOCl₂ then aminep-Nitrophenol, NaN₃, terminal alkyne, Cu(I) source, various amines
Pyridine-3-carboxamide with alkyne-Pre-formedAzide-functionalized scaffold, CuSO₄/Sodium ascorbate

This table summarizes a general strategy for the synthesis of pyridineamide derivatives containing a triazole fragment.

Strategies for Introducing the Fluorophenoxy Moiety to Pyridine Scaffolds

The primary method for constructing the aryloxy-pyridine linkage is through nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a leaving group, typically a halogen, from the pyridine ring by a fluorophenoxide nucleophile.

The SNAr pathway is particularly effective for halopyridines where the halogen is positioned at the 2- or 4-positions, as these sites are electronically deficient and activated towards nucleophilic attack. However, the synthesis of 3-substituted phenoxypyridines can also be achieved. The reaction generally proceeds by treating a substituted halopyridine with a fluorinated phenol in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide, which then attacks the pyridine ring.

For instance, the synthesis of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives has been successfully demonstrated as part of the development of potential anticancer agents. Similarly, the synthesis of 3-(o-fluorophenoxy)pyridine can be accomplished, which can then be further transformed, for example, into its N-oxide by treatment with an oxidizing agent like peracetic acid. The reactivity of halopyridines in SNAr reactions is a critical factor, and fluoropyridines often exhibit higher reactivity compared to their chloro- or bromo- counterparts, allowing for milder reaction conditions.

Table 1: Example SNAr Reaction for Fluorophenoxy Moiety Introduction

Reactant 1 Reactant 2 Base/Solvent Product
3-Halopyridine 3-Fluorophenol K2CO3 / DMF This compound

Functionalization of Pyridines via Phosphorus Ligand-Coupling Reactions

Phosphorus ligand-coupling reactions provide a powerful and versatile alternative to traditional methods for the functionalization of pyridine rings. This strategy allows for the formation of various carbon-carbon and carbon-heteroatom bonds directly from C-H precursors. The process typically involves the activation of a specific C-H bond on the pyridine ring by forming a site-selective pyridylphosphonium salt. This intermediate then serves as a handle for subsequent coupling reactions with a wide range of nucleophiles.

This methodology is particularly valuable because it can functionalize electron-deficient heterocycles like pyridine, which are prevalent in biologically active compounds. Researchers have demonstrated that commercially available phosphines can be used to convert pyridine-containing molecules into aminopyridines and pyridones by coupling with ammonia (B1221849) and water, respectively. This approach represents an innovative way to introduce key functional groups that can tailor the bioactivity and lipophilicity of the parent molecule. While direct application to attach a fluorophenoxy group via this method is less common, it provides a robust platform for modifying the pyridine scaffold of an existing fluorophenoxypyridine analogue to create diverse derivatives.

The mechanism often begins with the nucleophilic attack of the pyridine nitrogen on an activating agent, followed by the addition of a phosphine to form the key phosphonium (B103445) salt intermediate. This salt can then undergo ligand coupling to introduce various functionalities, including fluoroalkyl groups.

N-Alkylation Reactions of Imidazopyridines Incorporating Fluorophenoxy Moieties

Imidazopyridines, which feature a fused imidazole (B134444) and pyridine ring system, are common scaffolds in medicinal chemistry. When these scaffolds incorporate a fluorophenoxy moiety, subsequent N-alkylation becomes a crucial step for generating structural diversity and modulating biological activity. The N-alkylation of imidazopyridines presents a challenge in regioselectivity, as there are multiple nitrogen atoms that can potentially be alkylated.

Studies on compounds such as 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine and 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine have shown that alkylation with reagents like 1-(chloromethyl)-4-methoxybenzene under basic conditions (e.g., K₂CO₃ in DMF) predominantly yields regioisomers where the alkyl group is attached to the pyridine-like nitrogen (N4 or N5).

The determination of the exact regioisomeric structure is critical and is typically achieved using advanced NMR techniques, particularly 2D-NOESY (Nuclear Overhauser Effect Spectroscopy). This method allows for the definitive assignment of the alkylated position by observing through-space correlations between the protons of the newly introduced alkyl group and the protons on the pyridine portion of the fused ring system.

Table 2: Regioselective N-Alkylation of Fluorophenoxy-Substituted Imidazopyridines

Starting Material Alkylating Agent Conditions Major Product
2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine 4-chlorobenzyl bromide K2CO3, DMF N5-alkylated regioisomer

Precursor and Building Block Chemistry for this compound and Analogues

The successful synthesis of this compound and its derivatives relies heavily on the availability and reactivity of key precursors and building blocks.

Role of Fluorinated Phenols and Substituted Halopyridines

The most fundamental building blocks for synthesizing phenoxypyridines are fluorinated phenols and substituted halopyridines. The fluorinated phenol serves as the nucleophile (after deprotonation), while the halopyridine is the electrophilic partner in SNAr reactions.

Fluorinated Phenols : The position of the fluorine atom on the phenol ring is crucial as it directly translates to the final structure of the product. The electron-withdrawing nature of fluorine can influence the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide.

Substituted Halopyridines : The nature and position of the halogen on the pyridine ring significantly impact its reactivity. For SNAr, the reactivity order is generally F > Cl > Br > I. Therefore, fluoropyridines are often the most reactive substrates, allowing for milder reaction conditions. Syntheses of various bioactive compounds, including c-Met/VEGFR-2 inhibitors, utilize fluorophenols and chloropyridines as key starting materials. The presence of other electron-withdrawing groups on the pyridine ring can further enhance its reactivity towards nucleophilic attack.

Advanced Reagents and Catalysts in Phenoxypyridine Synthesis

While traditional SNAr reactions using a base are common, advanced catalytic systems have been developed to facilitate the C-O cross-coupling reaction, often under milder conditions and with broader substrate scope. These methods are particularly useful when the pyridine ring is not sufficiently activated for a classic SNAr reaction.

Transition metal catalysis, such as palladium- or copper-catalyzed Ullmann or Buchwald-Hartwig amination-type reactions, can be adapted for C-O bond formation. These methods expand the range of accessible structures. For example, nickel-based catalysts have been employed for C-N cross-coupling reactions involving pyridinium (B92312) intermediates, showcasing the power of modern catalysts in functionalizing pyridine derivatives. Palladium catalysts, such as those using XPhos as a ligand, are effective in Negishi coupling to form C-C bonds with pyridyl zinc halides and could be conceptually extended to C-O couplings. The use of N-aminopyridinium reagents, activated by catalysts like NiBr₂(phen), provides another innovative pathway for creating complex functionalized pyridine structures.

Challenges and Innovations in Regioselective Synthesis of Substituted Phenoxypyridines

A persistent challenge in the synthesis of substituted pyridines is controlling the regioselectivity of the functionalization. The inherent electronic properties of the pyridine ring favor nucleophilic attack at the C2, C4, and C6 positions. Consequently, achieving selective substitution at the C3 or C5 position can be difficult.

Challenges in regioselectivity arise when:

Multiple reactive sites are present on the pyridine ring.

The desired substitution is at an electronically disfavored position (e.g., C3).

A mixture of regioisomers is formed, leading to difficult purification and low yields of the desired product.

To overcome these challenges, several innovative strategies have been developed:

Use of Blocking Groups : A temporary blocking group can be installed to deactivate certain positions on the pyridine ring, directing the incoming nucleophile to the desired site. For example, a maleate-derived blocking group has been used to achieve exquisite control for C4-alkylation.

Directed Metalation : Directing groups can be used to facilitate ortho-lithiation or metalation at a specific position, which can then be quenched with an electrophile.

Activation via N-Oxides : The synthesis of a pyridine N-oxide activates the ring towards certain transformations and can alter the typical regiochemical outcome. For instance, direct fluorination of a pyridine N-oxide has been used to produce a meta-fluorinated pyridine, a challenging transformation to achieve otherwise.

Catalyst Control : In transition metal-catalyzed reactions, the choice of ligand can play a crucial role in directing the reaction to a specific site on the pyridine ring.

These innovative approaches are essential for the efficient and selective synthesis of complex substituted phenoxypyridines, enabling the exploration of their full potential in various scientific fields.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Molecular and Supramolecular Architecture Analysis

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.derigaku.comresearchgate.net This technique has been instrumental in elucidating the molecular geometry and the packing of 3-(3-Fluorophenoxy)pyridine derivatives in the solid state.

Single crystal X-ray diffraction (SC-XRD) studies have been successfully employed to determine the molecular structures of various derivatives of this compound, including metal complexes and polymorphic forms. uol.derigaku.comresearchgate.net

For instance, the crystal structure of Regorafenib, a complex derivative of this compound, has been determined in both its anhydrous polymorphic form I and as a monohydrate. nih.gov These studies reveal a molecule composed of biarylurea and pyridine-2-carboxamide units connected by an ether linkage. nih.gov The conformation of the molecule, particularly the rotation around the C-O-C ether bond, differs between the two forms, with a bond angle of 119.5(3)° in the anhydrous form and 116.10(15)° in the monohydrate. nih.gov

In another example, the crystal structures of metal complexes involving fluorophenoxyacetic acid and pyridine (B92270) have been elucidated. researchgate.net For example, in aquabis(2-fluorophenoxyacetato)bis(pyridine)copper(II), the copper atom exhibits a square-pyramidal geometry. researchgate.net

The synthesis and crystal structure of bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I) has also been reported. In this complex, the silver(I) ion is coordinated to two pyridine nitrogen atoms from two separate 2′,6′-difluoro-2,3′-bipyridine ligands and one oxygen atom from a trifluoromethanesulfonate (B1224126) anion, resulting in a distorted trigonal–planar geometry. nih.gov

The table below summarizes crystallographic data for selected this compound derivatives.

CompoundCrystal SystemSpace GroupKey Bond Angles (°)Reference
Regorafenib (Polymorph I)MonoclinicP21/cC-O-C: 119.5(3) nih.gov
Regorafenib MonohydrateTriclinicP-1C-O-C: 116.10(15) nih.gov
Aquabis(2-fluorophenoxyacetato)bis(pyridine)copper(II)OrthorhombicP2cb- researchgate.net
bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I)--- nih.gov

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. In derivatives of this compound, these interactions play a crucial role in stabilizing the crystal lattice. rsc.orgmdpi.com

In the anhydrous form of Regorafenib (polymorph I), two distinct intermolecular N-H···O hydrogen bonds link the molecules into infinite chains. nih.gov The presence of a water molecule in the monohydrate form leads to a more extensive hydrogen-bonding network, with the water molecule acting as both a donor and an acceptor, forming N-H···O and O-H···O interactions. nih.gov This results in the formation of R4(2)(28) ring motifs that assemble into spiral chains. nih.gov

A study on 3-(4-fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol revealed a variety of intermolecular interactions stabilizing the crystal structure, including O-H···S, C-H···F, C-H···S, C-H···N, C-H···O, C-H···π, lone pair···π, and π···π interactions. researchgate.net The presence of solvent molecules was also found to stabilize certain molecular pairs within the crystal. researchgate.net

In the crystal structure of bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I), dimers are formed through Ag⋯O interactions and C—H⋯O hydrogen bonds. nih.gov These dimers are further linked into a three-dimensional network by C—H⋯O hydrogen bonds, halogen⋯π interactions, and weak π–π stacking interactions. nih.gov The influence of fluorine's electronegativity can sometimes disrupt hydrogen bonding, leading to a prevalence of van der Waals forces in the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution and in the solid state. nih.govcopernicus.org

¹H and ¹³C NMR spectroscopy are routinely used to elucidate the structure of organic molecules. researchgate.netorganicchemistrydata.org The chemical shifts of the protons and carbons in this compound and its derivatives provide a detailed map of the electronic environment of each nucleus. sigmaaldrich.compitt.edu

Conformational analysis, often aided by computational methods, helps to understand the preferred shapes of these molecules in solution. nih.govresearchgate.netrsc.org For flexible molecules, NMR can reveal the presence of multiple conformers that are in rapid equilibrium. copernicus.org The study of coupling constants, particularly through-space and through-hydrogen bond JFH couplings, is a valuable tool for the conformational analysis of fluorinated molecules. nih.gov

The table below presents typical chemical shifts for impurities often encountered in NMR solvents, which is crucial for accurate spectral interpretation. sigmaaldrich.compitt.edu

Solvent/Impurity¹H Chemical Shift (ppm) in CDCl₃¹³C Chemical Shift (ppm) in CDCl₃Reference
Chloroform (residual)7.2677.16 sigmaaldrich.com
Water1.56- sigmaaldrich.com
Acetone2.1730.8, 206.7 sigmaaldrich.com
Dimethyl sulfoxide2.5439.5 sigmaaldrich.com
Pyridine8.62, 7.78, 7.39150.3, 135.9, 123.5 pitt.edu

Two-dimensional NMR techniques are indispensable for unambiguously assigning complex spectra and determining the connectivity and spatial relationships between atoms. uea.ac.uk Techniques like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached and long-range carbons, respectively. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for differentiating between regioisomers. researchgate.net By detecting through-space interactions between protons that are close to each other, NOESY can establish the relative orientation of different parts of a molecule. fabad.org.tr This has been successfully applied to assign the structures of N-alkylation products of imidazopyridines, where the NOE enhancements between the N-CH₂ protons and the pyridine ring protons confirm the position of alkylation. researchgate.netfabad.org.tr

Solid-state NMR (ssNMR) is a crucial technique for characterizing the different polymorphic forms of a compound, which can exhibit distinct physical properties. bruker.comfsu.edu Since polymorphs have different crystal packing, the local electronic environment of the nuclei can vary, leading to different chemical shifts in the ssNMR spectra. google.comgoogle.com

¹³C ssNMR is often used to obtain a "fingerprint" of a specific polymorphic form. google.com For example, the different polymorphs of Regorafenib, a complex derivative of 4-amino-3-fluorophenoxy-N-methyl-2-pyridinecarboxamide, can be distinguished by their unique ¹³C ssNMR spectra. google.comgoogle.com The development of advanced ssNMR techniques, such as those utilizing cryogenically cooled probes, has significantly enhanced the sensitivity, allowing for the analysis of small quantities of material. bruker.com ssNMR is also valuable for characterizing the active pharmaceutical ingredient directly within a drug formulation, without interference from excipients. fsu.edu

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are foundational for identifying functional groups and providing a molecular "fingerprint" based on the molecule's unique vibrational modes. While IR absorption relates to changes in the dipole moment, Raman scattering depends on changes in polarizability, making them complementary techniques. cdnsciencepub.com

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds. nih.gov The analysis of the FT-IR spectrum allows for the confirmation of key structural features, including the aromatic rings, the ether linkage, and the carbon-fluorine bond.

The spectrum can be divided into distinct regions. The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. For this compound, aromatic C-H stretches from both the pyridine and fluorophenoxy rings are expected to appear in the 3100-3000 cm⁻¹ range. vscht.cz The "fingerprint region," below 1500 cm⁻¹, contains a complex series of absorptions that are unique to the molecule, arising from various bending and stretching vibrations. nih.gov

Key absorptions confirming the structure of this compound include the asymmetric and symmetric C-O-C stretching of the diaryl ether linkage, typically found in the 1300-1200 cm⁻¹ and 1050-1010 cm⁻¹ regions, respectively. The presence of the pyridine ring is indicated by C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range. researchgate.net The C-F stretch from the fluorophenoxy group is a particularly important diagnostic peak, generally appearing as a strong band in the 1275-1100 cm⁻¹ region. researchgate.net The precise positions of these bands are influenced by the electronic effects of the substituents on both aromatic rings.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H StretchAromatic (Pyridine & Phenyl)Medium-Weak
1595-1570C=C / C=N StretchPyridine RingMedium-Strong
1490-1470C=C StretchPhenyl RingMedium-Strong
1260-1220C-O-C Asymmetric StretchDiaryl EtherStrong
1250-1200C-F StretchAryl-FluorideStrong
1190-1150C-H In-plane BendAromaticMedium
1040-1020C-O-C Symmetric StretchDiaryl EtherMedium
850-750C-H Out-of-plane BendAromaticStrong

This table is generated based on characteristic vibrational frequencies of analogous compounds and functional groups. vscht.czresearchgate.netchemicalbook.comresearchgate.netlibretexts.org

Raman spectroscopy serves as an essential complementary technique to FT-IR, providing information on molecular vibrations, particularly those involving non-polar bonds and skeletal structures. libretexts.org It relies on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. libretexts.org Vibrations that are strong in Raman spectra, such as symmetric stretches of C=C bonds in aromatic rings, are often weak in IR, and vice versa. spectroscopyonline.com

For this compound, the Raman spectrum would be dominated by signals from the aromatic ring vibrations. The ring breathing modes of both the pyridine and fluorobenzene (B45895) moieties are expected to produce strong, sharp signals, typically around 1000 cm⁻¹ and 1030 cm⁻¹. nih.govnist.govnih.gov The C=C stretching vibrations of the aromatic rings would also be prominent in the 1580-1610 cm⁻¹ region. researchgate.net The C-F bond, while strongly absorbing in the IR, also has a characteristic Raman signal. nih.gov

Beyond structural confirmation, Raman spectroscopy is exceptionally sensitive to the crystalline structure of a solid material, making it a primary tool for polymorph analysis. rsc.orgmdpi.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Different polymorphs of a compound will produce distinct Raman spectra, especially in the low-frequency (phonon) region (<200 cm⁻¹), which corresponds to lattice vibrations. libretexts.org Variations in peak position, splitting, or intensity in the fingerprint region can also differentiate between polymorphic forms, providing critical information for materials characterization. nih.govnist.gov

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3050C-H StretchAromatic (Pyridine & Phenyl)Medium
1610-1580Ring StretchPyridine & Phenyl RingsStrong
1280-1250C-O-C Asymmetric StretchDiaryl EtherMedium
1220-1180C-F StretchAryl-FluorideMedium
1035-1025Ring BreathingPyridine RingStrong
1005-995Ring Breathing (Trigonal)Phenyl RingVery Strong

This table is generated based on characteristic Raman shifts of analogous compounds like pyridine, fluorobenzene, and diaryl ethers. nih.govnih.govresearchgate.netescholarship.orgias.ac.in

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and elemental composition of a compound. In this method, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound (C₁₁H₈FNO), the calculated monoisotopic mass is approximately 189.06 Da. chemsrc.com Electron ionization (EI) is a common technique that uses high-energy electrons to create a molecular ion (M⁺•), which is a radical cation. This ion is often unstable and undergoes characteristic fragmentation, breaking into smaller, more stable ions. cdnsciencepub.com

The fragmentation pattern is a molecular fingerprint that helps to confirm the structure. For this compound, the primary fragmentation is expected to be the cleavage of the ether bond (C-O), which is a common pathway for diaryl ethers and phenoxy-substituted heterocycles. nih.gov This can occur in two ways:

Loss of the 3-fluorophenoxy radical (•OC₆H₄F), leading to a pyridyl cation at m/z 78.

Loss of the pyridyl radical (•C₅H₄N), resulting in a 3-fluorophenoxy cation at m/z 111.

Further fragmentation of these primary ions can occur. The 3-fluorophenoxy cation (m/z 111) can lose a carbon monoxide (CO) molecule, a common fragmentation for phenols and phenoxy derivatives, to yield a fluorocyclopentadienyl cation at m/z 83. The 3-fluoropyridine (B146971) fragment itself has a known mass spectrum, with its molecular ion at m/z 97 being a potential fragment if a rearrangement occurs, though direct cleavage is more probable. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Ion StructureProposed Fragmentation Pathway
189[C₁₁H₈FNO]⁺•Molecular Ion (M⁺•)
111[C₆H₄FO]⁺M⁺• - •C₅H₄N (Loss of pyridyl radical)
97[C₅H₄FN]⁺•Fragment corresponding to 3-Fluoropyridine
83[C₅H₄F]⁺[C₆H₄FO]⁺ - CO (Loss of carbon monoxide)
78[C₅H₄N]⁺M⁺• - •OC₆H₄F (Loss of 3-fluorophenoxy radical)

This table is generated based on the molecular structure and known fragmentation patterns of aromatic ethers and heterocyclic compounds. nist.govnih.govcdnsciencepub.comresearchgate.net

Integrated Spectroscopic Analysis Methodologies

While each spectroscopic technique provides valuable data, a single method is rarely sufficient for the complete and unambiguous structural elucidation of a novel or complex molecule like this compound. An integrated approach, combining evidence from multiple analytical methods, is the standard for rigorous chemical characterization. mdpi.com

Typically, the structural analysis workflow combines vibrational spectroscopy (FT-IR and Raman), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry first establishes the molecular weight and provides the molecular formula (via high-resolution MS). Its fragmentation pattern offers the initial puzzle pieces of the structure. fabad.org.tr

FT-IR and Raman Spectroscopy then confirm the presence of key functional groups (ether, aryl-fluoride, pyridine ring) and provide a detailed vibrational fingerprint of the entire molecule. ontosight.ai

¹H and ¹³C NMR Spectroscopy provide the final, definitive map of the carbon-hydrogen framework. They reveal the number of unique protons and carbons, their chemical environments, and their connectivity through spin-spin coupling, allowing for the precise placement of substituents on the aromatic rings.

When these datasets are combined, they provide complementary and corroborating evidence. For example, the molecular formula from MS is confirmed by the count of carbons and hydrogens from NMR. The functional groups identified by FT-IR are consistent with the chemical shifts and structural fragments observed in NMR and MS. mdpi.comnih.gov This synergistic use of multiple spectroscopic techniques ensures a high degree of confidence in the assigned structure, leaving little room for ambiguity.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This technique is widely applied in drug discovery to understand how potential drug candidates, such as derivatives of 3-(3-Fluorophenoxy)pyridine, interact with biological macromolecules like proteins and enzymes.

While direct docking studies on this compound are not extensively documented, numerous studies on its derivatives highlight the importance of this scaffold in achieving potent binding to various kinase enzymes, which are crucial targets in cancer therapy. These derivatives often position the fluorophenoxy pyridine (B92270) core deep within the ATP-binding site of the target kinase.

For instance, derivatives have been designed and evaluated as inhibitors for targets such as c-Met, VEGFR-2, and FMS-like tyrosine kinase 3 (FLT3). researchgate.netnih.gov In studies targeting c-Met and VEGFR-2, a series of 2-substituted-4-(2-fluorophenoxy) pyridine derivatives were synthesized, with some compounds showing inhibitory concentrations (IC₅₀) in the nanomolar to low micromolar range. nih.gov One of the most promising compounds, designated 12d, exhibited an IC₅₀ value of 0.11μM for c-Met and 0.19μM for VEGFR-2. nih.gov Similarly, novel 4-(2-fluorophenoxy)pyridine derivatives have been developed as potent inhibitors of FLT3-ITD, a mutation prevalent in acute myeloid leukemia (AML). researchgate.net Molecular docking analyses are consistently used in these studies to rationalize the observed biological activities and to predict the binding conformations. researchgate.netnih.govresearchgate.net

Table 1: Binding Affinities of Selected Fluorophenoxy Pyridine Derivatives

Derivative Class Target Protein Key Compound Example Binding Affinity (IC₅₀)
2-Substituted-4-(2-fluorophenoxy) pyridine c-Met / VEGFR-2 Compound 12d 0.11μM (c-Met), 0.19μM (VEGFR-2) nih.gov
4-(2-fluorophenoxy)pyridine FLT3-ITD Compound 12c 312 nM researchgate.net
4-(2-fluorophenoxy)pyridine FLT3-ITD Compound 12g 384 nM researchgate.net
4-(2-fluorophenoxy)-3,3′-bipyridine c-Met Compound 16 1.1 nM researchgate.net
4-(2-fluorophenoxy)-3,3′-bipyridine c-Met Compound 26af 2.89 nM researchgate.net

Docking studies on fluorophenoxy pyridine derivatives have been crucial for identifying the specific amino acid residues that form key interactions within the target's binding site. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking, which collectively contribute to the stability of the ligand-protein complex.

In the context of c-Met kinase inhibitors, the pyridine or analogous nitrogen-containing ring is often involved in forming critical hydrogen bonds. For example, in pyrrolo[2,3-b]pyridine derivatives, the scaffold consistently forms hydrogen bonds with the backbone of Met1160 in the hinge region of the kinase. researchgate.net Further interactions, such as an H-bond with the side chain of Asp1222, have also been observed, playing a significant role in the inhibitory potency. researchgate.net The phenoxy group, meanwhile, often extends into a hydrophobic pocket, where it can engage in favorable van der Waals forces and π-π stacking interactions with aromatic residues like Phenylalanine (Phe). researchgate.net

Table 2: Key Residue Interactions for Fluorophenoxy Pyridine Derivatives

Target Protein Derivative Scaffold Interacting Residues Type of Interaction
c-Met Kinase Pyrrolo[2,3-b]pyridine Met1160, Asp1222 Hydrogen Bond researchgate.net
c-Met Kinase Pyrrolo[2,3-b]pyridine Phe1223, Phe1134 π-π Stacking researchgate.net
VEGFR-2 2-Substituted-4-(2-fluorophenoxy) pyridine ATP-binding site residues Common binding mode with c-Met nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like fluorophenoxy pyridine derivatives to calculate their optimized geometries, electronic properties, and spectroscopic characteristics.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation of a molecule. wu.ac.thresearchgate.netscirp.org These calculations provide optimized bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. bohrium.com

A key outcome of DFT calculations is the determination of the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller gap generally indicates a more reactive molecule. scirp.orgbohrium.com For various pyridine and quinoline (B57606) derivatives, calculated HOMO-LUMO gaps typically range from 3 to 5 eV. bohrium.commdpi.com

The Molecular Electrostatic Potential (MEP) is another important property derived from DFT. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, often colored red) and electron-poor (positive potential, colored blue) regions. scirp.orgmdpi.com This information is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Table 3: Representative DFT-Calculated Properties for Related Heterocyclic Compounds

Compound Class Property Calculated Value / Observation Reference
Pyridazine Derivative HOMO-LUMO Gap 3.252 eV bohrium.com
Phenoxy Quinoline Derivatives HOMO-LUMO Gap 4.93 to 5.07 eV mdpi.com
Pyridine Schiff Base MEP Negative potential on N atoms, positive on phenolic OH frontiersin.org
Phenoxy Quinoline Derivatives MEP Red (electron-rich) regions near electronegative atoms mdpi.com

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can account for these influences using models like the Polarizable Continuum Model (PCM). scirp.orgdiva-portal.org By performing DFT calculations within a simulated solvent environment (e.g., water, chloroform, methanol), researchers can predict how properties like the HOMO-LUMO gap or the UV-visible absorption spectrum change compared to the gas phase. scirp.org

For instance, Time-Dependent DFT (TD-DFT) calculations combined with the PCM method (PCM-TD-DFT) can be used to compute electronic absorption spectra in different solvents. scirp.org Studies on charge-transfer complexes have shown that the calculated maximum absorption wavelengths (λ_max) can be compared with experimental UV-Vis spectra, providing insights into how solvent polarity affects electronic transitions. scirp.org Generally, polar solvents can stabilize charge-separated states, leading to shifts in absorption bands. The HOMO-LUMO energy gap often decreases in the presence of a solvent compared to the gas phase, indicating increased reactivity. scirp.org

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. researchgate.netnih.gov It reinterprets the complex molecular wavefunction from a DFT calculation in terms of localized Lewis-like structures (bonds and lone pairs).

Prediction of Vibrational Frequencies and Comparison with Experimental Data

The vibrational properties of this compound and its derivatives have been investigated using theoretical methods, primarily Density Functional Theory (DFT), and the results have been compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. These studies are essential for confirming the molecular structure and understanding its dynamic characteristics.

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies. derpharmachemica.comresearchgate.net The predicted frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical model. elixirpublishers.com

For pyridine-containing structures, characteristic vibrations include C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane bending modes. Aromatic C-H stretching vibrations are generally predicted and observed in the 3100-3000 cm⁻¹ region. derpharmachemica.commdpi.com Ring C-C stretching vibrations typically appear between 1625–1430 cm⁻¹. derpharmachemica.comelixirpublishers.com For pyridine specifically, C-N stretching vibrations are often mixed with other modes and are found in the 1382-1266 cm⁻¹ range. researchgate.netelixirpublishers.com

In studies of similar molecules, a high degree of correlation is often found between the theoretical and experimental values, confirming the validity of both the computational model and the experimental assignments. For instance, in one study on a related pyridine derivative, the theoretical C-H stretching modes calculated between 3081-3026 cm⁻¹ showed excellent agreement with the experimental bands observed at 3061 cm⁻¹ and 3022 cm⁻¹. derpharmachemica.com Similarly, C=C stretching modes predicted at 1580 and 1564 cm⁻¹ corresponded well with experimental peaks at 1597 and 1552 cm⁻¹. derpharmachemica.com The comparison allows for a detailed assignment of the spectral bands to specific molecular motions. mdpi.commdpi.com

Table 1: Comparison of Predicted vs. Experimental Vibrational Frequencies for Pyridine-like Structures (cm⁻¹)

Vibrational Mode Predicted Range (DFT) Experimental Range (FT-IR/Raman) Reference
Aromatic C-H Stretch 3026 - 3081 3022 - 3061 derpharmachemica.com
Ring C=C Stretch 1564 - 1580 1552 - 1597 derpharmachemica.com
Ring C-C Stretch 1350 - 1596 1350 - 1595 elixirpublishers.com
C-H In-plane Bend 1000 - 1300 1120 - 1282 elixirpublishers.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sci-hub.se This allows for the prediction of activity for new, unsynthesized molecules.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to understand how the three-dimensional properties of molecules relate to their biological activity. nih.govscielo.br These methods are instrumental in drug design for optimizing lead compounds. nih.gov

In studies involving inhibitors targeting protein kinases like c-Met, derivatives containing phenoxy-pyridine scaffolds have been analyzed using these techniques. sci-hub.seacs.org For a set of c-Met inhibitors, CoMFA and CoMSIA models were built that showed excellent statistical robustness. sci-hub.se For example, one study on pyrrolo[2,3-b]pyridine derivatives reported a CoMSIA model with a high cross-validated correlation coefficient (q²) of 0.751 and a non-cross-validated correlation coefficient (r²) of 0.946, indicating strong predictive power. sci-hub.se

These models generate contour maps that visualize the regions where certain physicochemical properties (steric, electrostatic, hydrophobic) are favorable or unfavorable for activity. sci-hub.se

Steric Maps: Indicate where bulky groups increase or decrease activity.

Electrostatic Maps: Show where positive or negative charges enhance or diminish activity.

Hydrophobic Maps: Highlight regions where hydrophobic groups are preferred.

These maps provide crucial guidance for designing new derivatives with improved potency. sci-hub.seresearchgate.net For instance, analysis of CoMSIA maps for c-Met inhibitors revealed that hydrophobic interactions played a key role in their inhibitory activity. sci-hub.se

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com These models serve as 3D queries for searching large compound databases (virtual screening) to discover novel ligands. dovepress.comnih.gov

This approach has been successfully applied to find new inhibitors for targets like c-Met and VEGFR-2, where pyridine-based scaffolds are common. nih.gov A pharmacophore model is typically built from a set of known active ligands or from the ligand-binding site of a protein. dovepress.com Key features often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. nih.gov

Once a reliable pharmacophore model is developed and validated, it can be used to screen libraries of millions of compounds. The molecules that match the pharmacophore query are identified as "hits" and are then subjected to further analysis, such as molecular docking, to predict their binding mode and affinity. nih.gov This strategy efficiently filters large databases to a manageable number of promising candidates for further experimental testing. dovepress.com

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing researchers to study the movement and interactions of atoms and molecules over time. researchgate.netprotocols.io This is particularly useful for understanding how a ligand interacts with its protein target.

MD simulations are widely used to assess the stability of a ligand-protein complex. researchgate.net After a ligand is placed in the binding site of a protein (often via molecular docking), an MD simulation is run for a duration typically ranging from nanoseconds to microseconds. sci-hub.seplos.org

Key parameters analyzed during the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and is stable. researchgate.netplos.org For example, a stable complex might show an average RMSD of around 5-6 Å over a 100 ns simulation. researchgate.net

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

Hydrogen Bonds: The number and duration of hydrogen bonds between the ligand and protein are tracked, as these are critical for binding affinity and specificity. plos.org

These analyses reveal how the ligand settles into the binding pocket and whether the key interactions predicted by docking are maintained over time, providing a more realistic picture of the binding event. researchgate.net

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular post-processing technique applied to MD simulation trajectories to estimate the binding free energy of a ligand to a protein. ambermd.orgnih.gov It offers a balance between computational accuracy and cost. nih.gov

The binding free energy (ΔG_bind) is calculated using the following thermodynamic cycle: ambermd.org

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of contributions from molecular mechanics energy in the gas phase (ΔE_MM), the solvation free energy (ΔG_solv), and the conformational entropy (-TΔS). nih.govpkusz.edu.cn

ΔG = ΔE_MM + ΔG_solv - TΔS

The solvation energy is further divided into polar (calculated using the Poisson-Boltzmann or Generalized Born model) and non-polar (calculated from the solvent-accessible surface area) components. nih.gov

MM-PBSA calculations have been used to rank different ligands and to understand the energetic contributions to binding. For instance, studies on kinase inhibitors have used MM-PBSA to show that designed compounds have favorable binding free energies, supporting their potential as potent inhibitors. sci-hub.serjlbpcs.com The method can break down the total binding energy into contributions from van der Waals forces, electrostatic interactions, and solvation effects, providing detailed insight into the driving forces of ligand binding. pkusz.edu.cnrjlbpcs.com

Table 2: Compound Names Mentioned

Compound Name
This compound
5-fluorouracil

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies that have performed Hirshfeld surface analysis or energy framework calculations for the compound this compound. While computational and theoretical investigations are powerful tools for understanding the solid-state behavior of molecular crystals, it appears that this particular compound has not yet been the subject of such detailed analysis in published research.

Generally, Hirshfeld surface analysis is employed to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. The analysis generates two-dimensional fingerprint plots that summarize the relative contributions of different types of intermolecular contacts, providing a quantitative measure of the packing forces.

Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal. This method provides a visual representation of the crystal packing in the form of energy frameworks, where the cylinders connecting molecular centroids are scaled according to the strength of the interaction energies (electrostatic, dispersion, repulsion, and total energy). This allows for a deeper understanding of the energetic landscape of the crystal and the dominant forces governing its stability.

Although no specific data for this compound is available, studies on structurally related fluorinated phenoxy-pyridine derivatives often reveal the significant role of C-H···F, C-H···O, and C-H···N hydrogen bonds, as well as π-π stacking interactions, in the stabilization of their crystal structures. The presence and nature of the fluorine substituent can significantly influence the electrostatic potential of the aromatic rings, thereby modulating the strength and directionality of these non-covalent interactions.

Future crystallographic and computational studies on this compound would be necessary to provide the specific data required for a detailed analysis of its non-covalent interactions and energy frameworks. Such studies would elucidate the precise packing motifs and the energetic contributions of the various intermolecular forces, offering valuable insights into the structure-property relationships of this compound.

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanisms and Pathways for Pyridine (B92270) Ring Functionalization

The pyridine ring, due to the electronegative nitrogen atom, is electron-deficient and thus has distinct reactivity compared to benzene (B151609). This electronic nature makes it susceptible to nucleophilic attack and resistant to electrophilic substitution, which typically requires harsh conditions. Functionalization of the pyridine scaffold can be achieved through various pathways, including nucleophilic substitution, ring formation strategies, and direct amination reactions.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyridine derivatives. The reaction is facilitated by the pyridine nitrogen, which withdraws electron density from the ring, making the carbon atoms electrophilic, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.

The mechanism is generally a two-step addition-elimination process:

Addition of the Nucleophile : A nucleophile attacks an electron-deficient carbon atom (typically C2 or C4) on the pyridine ring, breaking the ring's aromaticity. This rate-determining step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex or σ-adduct.

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of a leaving group (such as a halide) from the same carbon atom that was attacked.

The preference for attack at the C2 and C4 positions is due to the superior stability of the resulting Meisenheimer complex. When the nucleophile adds to these positions, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which is a significant stabilizing factor. This is not possible when the attack occurs at the C3 or C5 positions. The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridine
Position of AttackIntermediate StabilityReason for Stability/Instability
C2 (ortho)HighNegative charge delocalized onto the electronegative nitrogen atom via resonance.
C3 (meta)LowNegative charge cannot be delocalized onto the nitrogen atom.
C4 (para)HighNegative charge delocalized onto the electronegative nitrogen atom via resonance.

The construction of the pyridine ring itself is fundamental to obtaining functionalized derivatives. Annulation and cyclization reactions build the heterocyclic ring from acyclic precursors. Classical methods include the Hantzsch pyridine synthesis. More contemporary strategies often involve transition-metal-free or catalyzed cyclization and annulation pathways.

One approach involves the reaction of vinamidinium salts with ketones or esters, which proceeds through a dienaminone intermediate to form the pyridine ring. Other mechanisms include:

[5+1] Cycloadditions : These reactions can utilize N-tosyl vinylaziridines with difluoroalkyl halides to construct the pyridine skeleton.

Aza-Electrocyclization : A visible-light-enabled biomimetic aza-6π electrocyclization provides a pathway to diverse pyridine structures.

Domino Reactions : A sequence involving Michael addition, aldol-type condensation, and oxidative aromatization can be used to synthesize substituted pyridines from ketones and enamines.

Cascade Reactions : Strategies involving cyclization/ring expansion cascades can form nitrogen-containing rings, avoiding the need for high-dilution conditions often required for medium-ring synthesis.

[3+2] Annulation : Pyridinium (B92312) salts can undergo a self-[3+2] annulation reaction to yield complex fused pyridine structures like N-indolizine-substituted pyridine-2(1H)-ones.

These methods provide versatile routes to pyridines with various substitution patterns, which can then undergo further functionalization.

The Chichibabin reaction is a classic method for the direct amination of pyridine and its derivatives, affording aminopyridines which are valuable synthetic intermediates. The reaction, first reported in 1914, typically involves reacting pyridine with sodium amide (NaNH₂) in an inert solvent like xylene or toluene (B28343) to produce 2-aminopyridine (B139424).

The mechanism is a form of nucleophilic substitution where a hydride ion (H⁻) is the leaving group.

Nucleophilic Addition : The nucleophilic amide anion (NH₂⁻) adds to the C2 position of the pyridine ring. The coordination of the pyridine nitrogen to the sodium cation (Na⁺) enhances the electrophilicity of the C2 carbon, promoting the attack. This step forms an anionic σ-adduct (a Meisenheimer-type intermediate).

Hydride Elimination : The intermediate σ-complex rearomatizes by eliminating a hydride ion.

Proton Transfer : The expelled hydride ion is a strong base and deprotonates either the aminopyridine product or the ammonia (B1221849) solvent, releasing hydrogen gas (H₂) and regenerating the amide catalyst in the process. An acidic workup ensures the formation of the final 2-aminopyridine product.

The reaction progress can often be monitored by the evolution of hydrogen gas and the appearance of a red color from the formation of the σ-adduct. While amination occurs preferentially at the C2/C6 positions, if these are blocked, amination can occur at the C4 position, albeit typically with a lower yield.

Reactivity of the Phenoxy Linkage in 3-(3-Fluorophenoxy)pyridine Analogues

Metabolic O-dealkylation, catalyzed by cytochrome P450 (CYP) enzymes, is a common pathway for molecules containing alkoxy groups bonded to an aromatic ring. This process involves the hydroxylation of the carbon atom adjacent to the oxygen, leading to an unstable intermediate that spontaneously breaks down, cleaving the ether bond. In the case of aryl methyl ethers, this is a known route of metabolic breakdown, which can be slowed by replacing the methyl group with fluoroalkyl analogues. While this compound does not have an alkyl group, the principle of oxidative cleavage at the ether linkage is a relevant consideration for its potential biotransformation.

Phenoxy radical coupling reactions are another potential pathway. These reactions are initiated by the formation of a radical on a phenolic function, which can then delocalize across the aromatic system. While this compound itself is not a phenol (B47542), its analogues or metabolites that possess a hydroxyl group could undergo such radical couplings, leading to dimerization or polymerization.

Synthetically, the C–O bond in diaryl ethers can be formed via cross-coupling reactions, such as the palladium-catalyzed coupling of aryl halides with alcohols. The reactivity of this linkage is therefore central to both the synthesis and potential degradation of these molecules.

Influence of Fluorine Substitution on Reactivity and Selectivity

The fluorine atom at the meta-position of the phenoxy ring exerts a significant influence on the electronic properties and, consequently, the chemical reactivity of this compound. Fluorine is the most electronegative element, and its effects are primarily twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Inductive Effect (-I) : The strong -I effect of fluorine decreases the electron density of the aromatic ring to which it is attached. This deactivation can influence the reactivity of the phenoxy ring in electrophilic aromatic substitution reactions.

Resonance Effect (+R) : The lone pairs on the fluorine atom can be donated to the π-system of the ring, but this effect is generally weaker than its inductive pull.

The addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals, which can further stabilize the ring in a phenomenon referred to as "fluoromaticity". This added stability can lead to higher resistance to certain addition reactions.

Furthermore, the presence of fluorine can lead to unique metabolic pathways. CYP-mediated hydroxylation can occur at fluorinated carbons, which can lead to the release of fluoride (B91410) ions and potentially toxic metabolites. Therefore, the fluorine substituent is a critical determinant of both the synthetic reactivity and the metabolic fate of the molecule.

Table 2: Summary of Fluorine's Electronic Effects and Consequences
Electronic EffectDescriptionImpact on Reactivity
Inductive Effect (-I)Strong electron withdrawal through the sigma bond due to high electronegativity.Deactivates the attached phenyl ring to electrophilic attack; influences the electron density of the pyridine ring through the ether linkage.
Resonance Effect (+R)Weak donation of lone pair electrons into the π-system.Partially counteracts the inductive effect, but is generally less dominant.
"Fluoromaticity"Addition of new π-orbitals that can further stabilize the aromatic ring.Increases ring stability and resistance to some addition reactions.
Activation in SNArWhen directly on the reacting ring, fluorine's electronegativity strongly activates the ring for nucleophilic attack.Makes fluorinated pyridines significantly more reactive in SNAr than other halopyridines.

Structure Activity Relationship Sar Studies

General Principles of SAR for Fluorinated Pyridine (B92270) Compounds

The incorporation of fluorine into pyridine-based compounds is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies for fluorinated pyridine compounds aim to understand how these chemical modifications translate into biological activity. openaccessjournals.com Key principles often investigated include:

Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the electron distribution within the pyridine ring, affecting its basicity and interaction with biological targets. nih.gov

Lipophilicity: The introduction of fluorine can increase a compound's lipophilicity, which can impact its ability to cross cell membranes and its distribution within the body. nih.gov

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. This can prolong the compound's half-life and improve its bioavailability. nih.gov

Conformational Effects: Fluorine substitution can influence the preferred conformation of a molecule, which can in turn affect its binding affinity to a target protein.

By systematically modifying the position and number of fluorine atoms, as well as other substituents on the pyridine ring, researchers can develop a comprehensive understanding of the SAR, guiding the design of more effective and safer therapeutic agents. openaccessjournals.com

Specific SAR Insights from 3-(3-Fluorophenoxy)pyridine Analogues

Impact of Fluorine Atom Position and Electronic Effects on Biological Activity

The position of the fluorine atom on the phenoxy ring of this compound analogues has a pronounced effect on their biological activity. The electronic properties of fluorine, particularly its high electronegativity, can modulate the electron density of the entire molecule, thereby influencing its interaction with biological targets.

Studies on various fluorinated pyridine derivatives have shown that the placement of fluorine can significantly alter a compound's potency. researchgate.net For instance, in a series of herbicidal compounds, the introduction of a trifluoromethyl group on the pyridine ring was found to increase inhibitory activity against protoporphyrinogen (B1215707) oxidase (PPO), with the effect varying depending on the substitution position. mdpi.com Research on other pyridine derivatives has indicated that electron-withdrawing substituents, such as fluorine, can enhance biological activity, and the position of this substituent is crucial. For example, a substituent at the 3-position of the pyridine ring resulted in higher bioactivity than at the 5-position. mdpi.com

Structural Modifications on the Phenoxy and Pyridine Rings Affecting Potency

Structural modifications to both the phenoxy and pyridine rings of this compound analogues are critical in determining their biological potency. SAR studies have consistently demonstrated that even minor alterations to these rings can lead to significant changes in activity.

On the pyridine ring, the type and position of substituents are crucial. For example, the introduction of a strong electron-withdrawing group like a nitro group has been shown to enhance herbicidal activity in some phenoxypyridine derivatives. mdpi.com Conversely, in other studies on antiproliferative pyridine derivatives, the presence of halogen atoms was found to decrease activity. mdpi.com The substitution pattern on the pyridine ring also influences its electronic properties and, consequently, its interaction with target enzymes or receptors. nih.gov

Regarding the phenoxy ring, substitutions can also dramatically affect potency. In a series of pyrrolo[3,4-c]pyridine derivatives, the phenoxy substituent at the 4-position was found to be a significant determinant of activity, with different substitutions on the phenyl ring leading to varied effects on insulin (B600854) sensitivity. mdpi.com Furthermore, in the development of inhibitors for lysyl oxidase-like 2 (LOXL2), modifications to the phenoxy ring were part of the optimization process that led to a potent and selective inhibitor. nih.gov

Linker Region Contributions to Biological Activity

In the context of bis-pyridinium oximes, which are structurally related in their use of a linker to connect two pyridinium (B92312) rings, the length of the linker has been shown to be a critical factor for their efficacy as reactivators of inhibited acetylcholinesterase (AChE). researchgate.net Studies have indicated that a tri- or tetra-carbon linker often provides the most suitable length for potent reactivation of AChE inhibited by certain nerve agents. researchgate.net However, even a one-carbon linker has demonstrated considerable efficacy in some cases. researchgate.net

Furthermore, the composition of the linker can impact activity. For instance, research on pyridinium oximes has shown that the introduction of an aliphatic linker attached to a 4-pyridoxime can result in a high binding affinity, suggesting it may act as a good reactivator compared to those with aromatic linkers. rsc.org These findings highlight the importance of optimizing the linker region in the design of biologically active molecules containing pyridine and phenoxy moieties.

Influence of Substituents on Target Selectivity

Substituents on the phenoxy and pyridine rings of this compound analogues can significantly influence their selectivity for a particular biological target. By strategically modifying these substituents, it is possible to enhance the compound's affinity for the desired target while minimizing off-target effects.

For example, in the development of inhibitors for the copper-dependent amine oxidase, lysyl oxidase-like 2 (LOXL2), optimization of substituents on a phenoxypyridine scaffold led to the identification of a potent and highly selective inhibitor. nih.gov This optimization process involved modifying various parts of the molecule, including the substituents on both the pyridine and phenoxy rings, to achieve greater selectivity over other amine oxidases. nih.gov

The electronic properties of the substituents play a crucial role in this selectivity. Electron-donating or electron-withdrawing groups can alter the electron distribution within the molecule, thereby affecting its binding interactions with the target protein. nih.govresearchgate.net The steric properties of the substituents are also important, as bulky groups may prevent the molecule from fitting into the binding site of off-target proteins, thus enhancing selectivity. mdpi.com

The ability to fine-tune target selectivity through substituent modification is a key principle in modern drug design and is essential for developing safer and more effective therapeutic agents.

SAR Studies on Pyridinium Oximes and their Reactivating Capabilities

Pyridinium oximes are a class of compounds investigated for their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds. researchgate.net Structure-activity relationship (SAR) studies have been instrumental in understanding the features required for potent reactivation.

The position of the oxime group on the pyridinium ring is a critical determinant of activity. pitt.edu Additionally, the nature of the substituent on the pyridinium nitrogen significantly influences reactivation efficiency. For instance, increasing the length of the N-alkyl chain of 2-pralidoxime (2-PAM) has been shown to decrease its reactivating efficiency. pitt.edu

The linker connecting two pyridinium rings in bis-pyridinium oximes also plays a crucial role. The length and composition of this linker can affect the molecule's ability to bind to the inhibited enzyme and facilitate the removal of the organophosphate group. researchgate.net Computational and in vitro studies have been used to design and screen novel pyridinium oximes with varying linkers to assess their AChE binding and reactivation potency. rsc.org

These SAR studies have provided valuable insights into the design of more effective AChE reactivators, aiming for broad-spectrum activity against various organophosphorus agents. nih.gov

Compound/FeatureObservationImpact on Activity
Fluorine Position Varied placement on the phenoxy ringSignificantly alters biological potency
Trifluoromethyl Group Introduction on the pyridine ringIncreased inhibitory activity against PPO
Electron-withdrawing Substituents Presence on the pyridine ringCan enhance biological activity
Phenoxy Ring Substitutions Modifications at the 4-positionSignificant determinant of activity
Linker Length Tri- or tetra-carbon linkers in bis-pyridinium oximesOften optimal for AChE reactivation
N-alkyl Chain Length (2-PAM) Increased lengthDecreased reactivating efficiency

SAR Related to Insecticidal Activity of Pyridine Derivatives

The phenoxypyridine structure is a crucial component in the development of various pesticides. nih.gov The biological activity of these compounds can be significantly influenced by the types and positions of substituents on both the pyridine and phenoxy rings.

Research into phenoxypyridine derivatives has shown that introducing a pyridine ring can enhance the insecticidal activity of certain compounds. The positioning of substituents on the pyridine ring is critical, with modifications having a considerable impact on the compound's efficacy. Furthermore, the nature of the linkage between the phenoxypyridine moiety and other parts of the molecule, as well as the substituents on the phenoxy ring, play a vital role in determining the insecticidal properties.

For instance, in a series of novel trifluoromethyl pyridine derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety, the introduction of electron-withdrawing groups on the terminal benzene (B151609) ring was found to enhance insecticidal activity, while electron-donating groups tended to decrease it. This suggests that the electronic properties of the substituents are a key factor in the insecticidal action of these pyridine derivatives. nih.gov

A study on thioether-containing acetamides with a pyridine moiety revealed that the position of a fluorine substituent on a connected benzene ring had a significant impact on insecticidal activity. In that series, a 4-fluoro substituent generally conferred higher activity than a 3-fluoro or 2-fluoro substituent, highlighting the sensitivity of the biological response to the substituent's position. mdpi.com This underscores the importance of the precise placement of halogen atoms in designing effective insecticides.

Table 1: Representative data on the effect of substituents on the insecticidal activity of certain pyridine derivatives.

CompoundSubstituent RSubstituent R¹Activity Level
14-FHHigh
23-FHModerate
32-FHLow
43-FClModerate
53-FBrModerate
63-FCH₃Low

Note: This table is a representation of the structure-activity relationships discussed in the text for illustrative purposes and is based on findings from related classes of compounds.

SAR of Pyrrolopyridine-Pyridone Based Kinase Inhibitors

A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on a series of 1,5,6,7-tetrahydro-pyrrolo[3,2-C]pyridinone derivatives as inhibitors of Cdc7 kinase indicated that electrostatic and steric properties are significant for their potency. nih.gov The models developed in this study, CoMFA and CoMSIA, suggested that the activity of these compounds could be enhanced by specific substitutions that favorably interact with the kinase's active site. The contour plots from these models can guide the rational design of more potent inhibitors by indicating where steric bulk, and positive or negative electrostatic potentials are favorable or unfavorable for activity. nih.gov

For kinase inhibitors, the pyridine ring often serves as a key interaction point with the hinge region of the kinase's ATP-binding pocket. The phenoxy group, in the case of this compound, would likely be oriented towards the solvent-exposed region or a hydrophobic sub-pocket. The fluorine atom at the meta-position of the phenoxy ring can influence the molecule's conformation and electronic properties, potentially forming specific interactions, such as hydrogen bonds or halogen bonds, with the protein. These interactions can significantly impact the binding affinity and selectivity of the inhibitor.

In the design of novel PI3K/mTOR inhibitors based on a pyrido[3,2-d]pyrimidine (B1256433) scaffold, chemical diversity at the C-7 position was explored while keeping a 3-hydroxyphenyl group at C-2 and a morpholine (B109124) group at C-4 constant. This study demonstrated that substituents at the C-7 position could significantly improve the inhibitory efficiency against the kinases. nih.gov This highlights the importance of substituents on the pyridine core in modulating the activity of such inhibitors. While this study does not include a 3-(3-fluorophenoxy) group, it underscores the principle that modifications on the pyridine ring system are a valid strategy for optimizing kinase inhibitory activity.

Table 2: Representative data on the inhibitory activity of certain kinase inhibitors with a pyrido[3,2-d]pyrimidine core.

CompoundC-7 SubstituentPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)
1-Cl25250
2-OCH₃15180
3-NHCH₃8120
4-Ph12200
5-CH₂OH30300

Note: This table provides illustrative data based on SAR studies of related pyrido[3,2-d]pyrimidine kinase inhibitors to demonstrate the effect of substitution on the pyridine core.

Role in Advanced Chemical and Pharmaceutical Research

Mechanistic Insights into Biological Activity (In Vitro Studies, Excluding Clinical Data)

The 3-(3-Fluorophenoxy)pyridine moiety has been incorporated into a variety of molecular structures, leading to compounds with a range of biological effects. In vitro studies have provided crucial insights into the mechanisms through which these molecules exert their activities at a cellular and molecular level.

While research specifically detailing the antibacterial properties of this compound is limited, the broader class of pyridine (B92270) derivatives has shown significant promise as antibacterial agents. nih.gov The pyridine ring is a key component in numerous therapeutic agents due to its ability to form hydrogen bonds and its water-solubility, which are advantageous for drug design. nih.gov

Derivatives such as 3-(pyridine-3-yl)-2-oxazolidinones have been synthesized and evaluated for their antibacterial efficacy. frontiersin.org These compounds have demonstrated strong activity against Gram-positive bacteria. frontiersin.org The proposed mechanism of action for oxazolidinone-based antibacterial agents, a class to which derivatives of the pyridine scaffold belong, involves the inhibition of bacterial protein synthesis at the initial stage. nih.gov This unique mechanism helps to avoid cross-resistance with other existing antibiotic drugs. nih.gov Molecular docking studies of some 3-(pyridine-3-yl)-2-oxazolidinone derivatives have predicted their binding modes to bacterial targets, suggesting that modifications to the pyridine ring can enhance antibacterial potency. frontiersin.org

The this compound scaffold is a key structural feature in the development of potent and selective kinase inhibitors, which are crucial in cancer therapy.

c-Met Inhibition: The c-Met receptor tyrosine kinase is a well-established target in oncology. wikipedia.org Derivatives of 4-(2-fluorophenoxy)-3,3'-bipyridine, which share structural similarities with this compound, have been designed as c-Met inhibitors. nih.gov These compounds have shown the ability to inhibit c-Met kinase activity, with some candidates demonstrating high potency. nih.gov The pyridine group in these inhibitors often binds to the hinge region of the kinase, a common interaction for ATP-competitive inhibitors. wikipedia.org The design of these molecules often involves creating a structure that can interact with both hydrophobic pockets and form hydrogen bonds within the c-Met active site. nih.gov

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer treatment. mdpi.com Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR often work by competing with ATP for its binding site in the intracellular kinase domain. researchgate.netmdpi.com Molecular docking studies of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives have shown their potential to bind to the EGFR active site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. rjlbpcs.com The binding of these inhibitors prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that lead to cell proliferation and survival. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Pyridine-based compounds have been developed as VEGFR-2 inhibitors. nih.gov These inhibitors typically function by competing with ATP at the kinase domain of the receptor. wikipedia.org The pyridine moiety can form crucial hydrogen bonds in the hinge region of the ATP-binding site, while other parts of the molecule can occupy adjacent hydrophobic pockets, leading to potent inhibition of VEGFR-2 signaling. mdpi.comwikipedia.org

The following table summarizes the inhibitory activities of some pyridine derivatives against these kinase targets.

Kinase TargetDerivative ClassPotency (IC50)Reference
c-Met4-(2-fluorophenoxy)-3,3'-bipyridine derivatives8.2 nM (for the most promising candidate) nih.gov
EGFR4-(2-fluorophenoxy)-3,3'-bipyridine derivativesNot specified in the provided search results rjlbpcs.com
VEGFR-2Pyridine-derived compoundsLow micromolar range nih.gov

Beyond kinases, derivatives containing the phenoxy-pyridine or related scaffolds have been investigated as inhibitors of other important enzymes.

Phytoene Desaturase (PDS) Inhibition: PDS is a key enzyme in the carotenoid biosynthesis pathway in plants and is a target for bleaching herbicides. nih.gov Pyridazine derivatives, which are structurally related to pyridines, containing a phenoxy group have been designed as PDS inhibitors. nih.govnih.gov Inhibition of PDS leads to the accumulation of phytoene and blocks the formation of carotenoids, resulting in photooxidation and eventual death of the plant. nih.gov Some of these compounds have shown potent herbicidal activity. nih.govnih.gov

11β-HSD-1 Inhibition: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone to active cortisol, and its inhibition is a therapeutic target for metabolic diseases. nih.goved.ac.uk While direct studies on this compound are not available, various inhibitors of 11β-HSD1 have been developed, with some containing aromatic and heterocyclic moieties. core.ac.uknih.gov These inhibitors work by reducing the intracellular concentration of active glucocorticoids. researchgate.net

Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the nervous system, and its inhibition is a strategy for treating Alzheimer's disease. nih.gov A variety of pyridine derivatives have been synthesized and shown to act as cholinesterase inhibitors. nih.gov Molecular docking studies suggest that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a mixed inhibition mechanism. researchgate.net

The anti-proliferative activity of pyridine derivatives has been demonstrated in various cancer cell models. nih.gov The underlying cellular mechanisms often involve the induction of apoptosis and cell cycle arrest.

The presence of specific functional groups on the pyridine ring, such as -OMe, -OH, -C=O, and NH2, has been shown to enhance anti-proliferative activity. nih.gov Conversely, bulky groups or halogen atoms can sometimes decrease this activity. nih.gov

Structurally related pyrano[3,2-c]pyridones have been shown to induce apoptosis, as confirmed by flow cytometry and DNA laddering assays. nih.gov These compounds can also cause cell cycle arrest in the G2/M phase, which is often associated with the inhibition of tubulin polymerization. nih.gov

Pyridine-containing compounds are prominent in the field of insecticides. nih.gov A major class of insecticides, the neonicotinoids, act as agonists at insect nicotinic acetylcholine receptors (nAChRs). manchester.ac.ukmdpi.com While these compounds are structurally different from this compound, the pyridine ring is a common feature in many nAChR-targeting insecticides. nih.gov

The interaction of these insecticides with nAChRs leads to the hyperstimulation of the insect's nervous system, resulting in paralysis and death. nih.gov The selective toxicity of these compounds towards insects over vertebrates is attributed to differences in the subunit composition and pharmacology of their respective nAChRs. manchester.ac.uk The development of newer insecticides acting on nAChRs, such as sulfoxaflor, flupyradifurone, and triflumezopyrim, highlights the continued importance of this target and the chemical scaffolds that interact with it. nih.gov

Chemical Biology Probes and Pharmaceutical Intermediate Development

The this compound scaffold is not only a component of biologically active molecules but also serves as a valuable tool in chemical biology and as a key intermediate in pharmaceutical synthesis.

A chemical probe is a small molecule used to study and manipulate biological systems. olemiss.edu The development of such probes often involves modular synthesis approaches where different fragments can be combined to create a library of compounds for screening. frontiersin.org Pyridine-based structures can be incorporated into fluorescent probes for imaging cellular components, such as lipid droplets. mdpi.com

In pharmaceutical development, fluorinated pyridines are important intermediates in the synthesis of more complex drug molecules. nih.gov The presence of the fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability and binding affinity to its target. The this compound core can be considered a privileged structure, meaning it is a scaffold that is capable of binding to multiple biological targets with high affinity.

Utilization as a Scaffold in the Design of Multi-kinase Inhibitors (e.g., Regorafenib)

The this compound core is a fundamental structural component of several multi-kinase inhibitors, most notably Regorafenib. researchgate.net Kinase inhibitors are a critical class of targeted cancer therapies that interfere with the signaling pathways driving tumor growth and proliferation. The diaryl ether linkage provides a specific spatial orientation for other functional groups to bind effectively within the ATP-binding pocket of various kinases. nih.gov

The inhibitory profile of Regorafenib demonstrates the successful application of the this compound scaffold in targeting multiple signaling pathways simultaneously.

Table 1: Kinase Inhibition Profile of Regorafenib

Kinase Target Biological Role
VEGFR1, VEGFR2, VEGFR3 Tumor Angiogenesis
TIE2 Tumor Angiogenesis
KIT, RET Oncogenesis
RAF-1, BRAF Oncogenesis
PDGFR, FGFR Tumor Microenvironment

This table summarizes some of the key kinases inhibited by Regorafenib, which is built upon the this compound scaffold. researchgate.netguidetopharmacology.org

Application in Developing Chemical Probes for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems and pathways. The this compound scaffold can serve as a core structure for the development of such probes. nih.gov By attaching specific functional groups, such as fluorophores or reactive moieties, to the pyridine or phenoxy rings, researchers can design probes for various applications, including fluorescence imaging and target identification. mdpi.commdpi.com

For instance, pyridine derivatives are commonly used to create fluorescent probes for detecting specific analytes within living cells. mdpi.com A probe designed from the this compound scaffold could be synthesized to include an environmentally sensitive dye. The fluorescence of this probe might change upon binding to a specific protein or entering a particular cellular compartment, allowing for real-time visualization of biological processes. The inherent biological activity of the diaryl ether pyridine core means such probes could also be used to investigate the function and localization of kinase-related pathways. nih.gov

Design of Analogue Libraries for High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds against a specific biological target. nih.govresearchgate.net The design of compound libraries for HTS often relies on privileged scaffolds like pyridine and its derivatives, which are known to possess drug-like properties. researchgate.netnih.gov

The this compound structure is an ideal starting point for creating a focused library of analogues. By systematically modifying the substitution patterns on both the pyridine and the fluorophenoxy rings, a large and diverse collection of related compounds can be synthesized. This "analogue library" can then be screened to identify molecules with high affinity and selectivity for a particular target, such as a specific protein kinase. nih.gov

Table 2: Potential Modifications for Analogue Library Design

Scaffold Position Potential Modifications Desired Outcome
Pyridine Ring Addition of amides, amines, alkyl groups Modulate solubility, create new binding interactions
Phenoxy Ring Varying halogen substitutions (Cl, Br) Alter electronic properties, improve binding affinity
Ether Linkage Isosteric replacement (e.g., thioether) Investigate importance of the oxygen atom

This table illustrates hypothetical modifications to the this compound scaffold for generating a diverse chemical library for HTS.

This approach enables the exploration of the structure-activity relationship (SAR) around the core scaffold, providing valuable data for optimizing lead compounds. nih.gov

Chemoinformatic Applications in Drug Design and Discovery

Chemoinformatics involves the use of computational methods to analyze chemical and biological data, aiding in the design and discovery of new drugs. The this compound scaffold is well-suited for various chemoinformatic analyses to predict biological activity and guide synthetic efforts.

Computational tools can be used to analyze the structure-activity relationships (SAR) of analogue libraries built from this scaffold. nih.gov By calculating molecular descriptors (e.g., molecular weight, polarity, flexibility) and constructing quantitative structure-activity relationship (QSAR) models, researchers can identify the key structural features that contribute to a compound's potency and selectivity. nih.gov

Furthermore, molecular docking simulations can predict how derivatives of this compound bind to the active site of a target protein, such as a kinase. nih.gov These simulations provide insights into the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-protein complex. Analysis of electrostatic potential maps can reveal which parts of the molecule are electron-rich or electron-poor, helping to explain and predict its binding characteristics. nih.gov This computational approach was used in the design of other pyridine-based kinase inhibitors, demonstrating its utility in rational drug design. nih.govmdpi.com By leveraging these chemoinformatic techniques, the process of discovering and optimizing novel drug candidates based on the this compound scaffold can be significantly accelerated.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of fluorinated pyridine (B92270) intermediates is a critical step in the production of 3-(3-fluorophenoxy)pyridine and its derivatives. Traditional methods, such as the conventional diazotization method, have been associated with low yields and potential safety hazards like explosions. google.com Future research is focused on developing safer, more efficient, and sustainable synthetic routes.

A promising approach involves one-step synthesis protocols that can significantly increase reaction yield and enhance safety. For instance, a patented method for preparing 3-fluoropyridine (B146971), a key precursor, utilizes a water absorbent and a suitable catalyst to reduce reaction temperature, slow heat release, and triple the yield compared to older methods. google.com This highlights a move towards industrialized production methods that are not only high in yield and safety but also cost-effective. google.com

Further research could explore:

Green Chemistry Principles: Utilizing less hazardous solvents, reducing waste, and improving atom economy.

Catalytic Systems: Investigating novel catalysts to improve reaction rates and selectivity for the synthesis of pyridine derivatives.

Flow Chemistry: Implementing continuous flow processes for better control over reaction parameters, improved safety, and scalability.

Direct Fluorination: Developing methods for the direct nucleophilic (radio)fluorination of pyridine N-oxides, which is challenging but offers a new pathway for synthesizing fluoropyridines. rsc.org

Advanced Computational Approaches for Predictive Modeling of Activity and Selectivity

Computational modeling has become an indispensable tool in modern drug discovery and materials science. For derivatives of this compound, advanced computational methods can predict various physicochemical and biological properties, thereby accelerating the design and selection of promising candidates.

Researchers have successfully used integrated computational analyses to evaluate structural variations of similar compounds, predicting properties such as: nih.gov

Water solubility (-logS)

Partition coefficient (ClogP)

Blood-Brain Barrier (BBB) crossing probability (BBB_SCORE)

Central Nervous System (CNS) penetration (CNS-MPO)

Potential cardiotoxicity (hERG) nih.gov

This type of in silico screening allows for the prioritization of compounds with desirable characteristics, such as improved BBB penetration and low toxicity, before committing to laborious synthesis. nih.gov Furthermore, quantum chemical calculations are being employed to rationally predict the fluorescence properties of molecular probes, moving beyond trial-and-error methods. nih.gov This approach can accurately estimate the free energy difference between the fluorescent (open) and non-fluorescent (closed) forms of certain dyes, allowing for the a priori design of highly sensitive probes. nih.gov

Future directions in this area include the use of machine learning and artificial intelligence to develop more sophisticated predictive models. "Greedy hetero-ensemble" methods, which combine different machine learning algorithms, have shown promise in consistently improving prediction accuracy for a wide range of properties, minimizing the risk of selecting a suboptimal model. chemistryviews.org

Exploration of New Biological Targets and Mechanistic Pathways

The this compound scaffold is present in molecules that target various biological entities, particularly protein kinases. Derivatives have been investigated as potential inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.govnih.gov

The exploration of new biological targets is a key area for future research. The versatility of the pyridine and phenoxypyridine structures allows for their incorporation into inhibitors for a range of kinases and other enzymes. For example, various pyridine-based compounds have been designed and synthesized as inhibitors for targets like VEGFR-2, HER-2, and Tropomyosin receptor kinases (TRKs). nih.govmdpi.com

Table 1: Examples of Pyridine-Based Kinase Inhibitors and their Targets

Compound Class Target Kinase(s) Example IC₅₀ Value Reference
4-(2-fluorophenoxy)-3,3'-bipyridine derivatives c-Met 8.2 nM (Compound 26c) nih.gov
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives c-Met 0.016 µM (Compound 26a) nih.gov
Pyrazolo[3,4-b]pyridine derivatives TRKA 56 nM (Compound C03) nih.gov

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Future research will likely involve:

Scaffold Hopping and Bioisosteric Replacement: Systematically modifying the core structure to identify novel compounds with activity against new targets. nih.govresearchgate.net

Mechanism of Action Studies: Using techniques like acridine (B1665455) orange/ethidium bromide (AO/EB) staining, apoptosis assays, and wound-healing assays to elucidate how these compounds exert their cytotoxic or inhibitory effects at a cellular level. nih.gov

Targeting Drug Resistance: Designing next-generation inhibitors that are effective against mutants that have developed resistance to existing therapies. nih.gov

Design of Next-Generation Fluorophenoxypyridine-Based Molecular Probes and Leads

The development of molecular probes is essential for visualizing and quantifying specific molecules and processes in real-time within biological systems. The fluorophenoxypyridine scaffold can be incorporated into the design of novel fluorescent probes for various applications in diagnostics and research.

The design of an effective fluorescent probe hinges on several key principles:

Fluorophore Selection: Choosing a fluorescent dye (fluorophore) with high quantum yield and photostability. Boron-dipyrromethene (BODIPY) dyes are often used due to their excellent biocompatibility and tunable optical properties. nih.gov

Targeting Moiety: Including a structural component that selectively recognizes and interacts with the specific ion, molecule, or microenvironment of interest.

Signal Generation Mechanism: Employing strategies like intramolecular spirocyclization, photoinduced electron transfer (PeT), or Förster resonance energy transfer (FRET) to control the fluorescence signal. nih.gov

By attaching a this compound-based moiety, which has shown affinity for certain biological targets, to a suitable fluorophore, researchers can create targeted probes. For instance, probes have been designed based on kinase inhibitors like Vemurafenib to visualize cancer cells with specific mutations. nih.gov

Future work in this area will focus on creating probes that are:

Environmentally Responsive: Probes that change their fluorescence in response to local conditions like pH or the presence of reactive oxygen species (ROS).

Multiplex-Capable: Designing probes with distinct spectral properties to allow for simultaneous imaging of multiple targets.

Theranostic: Combining diagnostic (imaging) and therapeutic functionalities into a single molecule.

The generation of small-molecule libraries based on versatile scaffolds like piperidine (B6355638) and pyridine is a proven strategy in drug discovery. nih.gov Similarly, creating libraries of fluorophenoxypyridine derivatives will be crucial for screening and identifying next-generation drug leads with enhanced potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Fluorophenoxy)pyridine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Two primary methods are documented:
  • Nucleophilic Aromatic Substitution : Reacting 3-fluorophenol with a halogenated pyridine derivative (e.g., 3-bromopyridine) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (50–65% ether/petroleum ether gradient) yields ~70% pure product, as validated by NMR and HRMS .

  • Transition Metal Catalysis : Ruthenium-catalyzed C–H bond functionalization to couple fluorophenol with pyridine derivatives. This method avoids pre-functionalized substrates and leverages mild conditions (e.g., Ru catalysts, 80°C, 18 hours), with structural confirmation via IR and HRMS .

  • Critical Factors :

  • Base Strength : Affects substitution efficiency in nucleophilic routes.

  • Catalyst Loading : Higher Ru concentrations (2–5 mol%) improve biaryl coupling yields.

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitution reactions.

    • Data Table :
MethodConditionsYieldKey Characterization Techniques
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C, 24h~70%¹H/¹³C NMR, HRMS, Column Chromatography
Ru-Catalyzed C–H ActivationRu catalyst, 80°C, 18hNot specifiedIR, HRMS, EI-TOF

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to verify substitution patterns. For example, the 3-fluorophenoxy group produces distinct aromatic splitting (δ 6.54–8.54 ppm in ¹H NMR) and coupling constants (e.g., J = 18.1 Hz for 3'-CH in ¹³C NMR) .
  • HRMS : Confirm molecular ion ([M⁺] at m/z 245.0311) to validate stoichiometry .
  • Chromatography : Use TLC or HPLC with UV detection (λ = 254 nm) to assess purity. Column chromatography with ether/petroleum ether gradients resolves byproducts .

Advanced Research Questions

Q. What experimental strategies can optimize the catalytic efficiency in the ruthenium-mediated synthesis of this compound derivatives?

  • Methodological Answer :
  • Catalyst Screening : Test Ru(II)/Ru(III) complexes (e.g., [RuCl₂(p-cymene)]₂) to balance activity and stability.
  • Solvent Optimization : Compare DMF, toluene, and acetonitrile to minimize side reactions. Polar solvents may enhance electrophilic C–H activation .
  • Additives : Evaluate directing groups (e.g., pyridine N-oxides) or silver salts (AgSbF₆) to stabilize catalytic intermediates.
  • Kinetic Studies : Use in-situ IR or GC-MS to monitor reaction progress and identify rate-limiting steps .

Q. How should researchers resolve contradictory spectral data (e.g., overlapping signals in NMR) when characterizing this compound analogs?

  • Methodological Answer :
  • 2D NMR Techniques :
  • HSQC : Correlate ¹H and ¹³C signals to resolve overlapping aromatic protons (e.g., δ 7.22–7.33 ppm in ¹H NMR) .
  • NOESY : Identify spatial proximity between fluorophenoxy and pyridine protons to confirm regiochemistry.
  • Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to simplify ¹H NMR interpretation via isotope effects.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What methodologies are effective for introducing functional groups at specific positions on the pyridine ring of this compound?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : Use boronic acid cross-coupling (Suzuki-Miyaura) to install groups at the pyridine 4-position. Pre-functionalize with a bromine atom for coupling .

  • Directed C–H Functionalization : Employ Pd or Ru catalysts with directing groups (e.g., pyridine N-oxide) to achieve meta- or para-substitution .

  • Multi-Step Synthesis : Nitrate the fluorophenoxy ring, reduce to an amine, and perform reductive alkylation to introduce alkyl chains (e.g., ethyl groups) .

    • Data Table :
Functionalization StrategyKey Reagents/ConditionsTarget PositionYield Range
Suzuki-Miyaura Coupling4-Bromo-pyridine, Pd(PPh₃)₄, K₂CO₃Pyridine C460–85%
Directed C–H ActivationRu catalyst, directing groupPyridine C2/C550–75%

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